Cas no 72418-38-3 (2-amino-4-methoxypyrimidine-5-carboxylic acid)

2-Amino-4-methoxypyrimidine-5-carboxylic acid is a pyrimidine derivative with a methoxy substituent at the 4-position and a carboxylic acid group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, making it valuable for constructing heterocyclic frameworks. The presence of both amino and carboxylic acid moieties enhances its reactivity in condensation and cyclization reactions. High purity and consistent quality ensure reliable performance in research and industrial applications. Its stability under standard conditions facilitates handling and storage, while its solubility in common organic solvents simplifies processing. This compound is particularly useful in medicinal chemistry for developing bioactive molecules.
2-amino-4-methoxypyrimidine-5-carboxylic acid structure
72418-38-3 structure
Product Name:2-amino-4-methoxypyrimidine-5-carboxylic acid
CAS No:72418-38-3
MF:C6H7N3O3
MW:169.138080835342
CID:549558
PubChem ID:12828959
Update Time:2025-05-22

2-amino-4-methoxypyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylicacid, 2-amino-4-methoxy-
    • 5-Pyrimidinecarboxylic acid, 2-amino-4-methoxy- (9CI)
    • 2-amino-4-methoxypyrimidine-5-carboxylic acid
    • BUDOYODYPIDKSP-UHFFFAOYSA-N
    • DTXSID30510925
    • EN300-1428902
    • SCHEMBL9622627
    • 2-amino 4-methoxy 5-pyrimidinyl carboxylic acid
    • 2-AMINO-4-METHOXY-5-PYRIMIDINECARBOXYLIC ACID
    • 2-Amino-4-methoxypyrimidine-5-carboxylicacid
    • 72418-38-3
    • Inchi: 1S/C6H7N3O3/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11)(H2,7,8,9)
    • InChI Key: BUDOYODYPIDKSP-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C(=O)O)=CN=C(N)N=1

Computed Properties

  • Exact Mass: 169.04881
  • Monoisotopic Mass: 169.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -0.3
  • Topological Polar Surface Area: 98.3Ų

Experimental Properties

  • PSA: 98.33

2-amino-4-methoxypyrimidine-5-carboxylic acid Pricemore >>

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Additional information on 2-amino-4-methoxypyrimidine-5-carboxylic acid

2-Amino-4-Methoxypyrimidine-5-Carboxylic Acid: A Comprehensive Overview

2-Amino-4-methoxypyrimidine-5-carboxylic acid, identified by the CAS registry number 72418-38-3, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyrimidine ring structure with amino and methoxy substituents, has garnered attention due to its potential applications in drug design and as a building block for advanced materials.

The molecular structure of 2-amino-4-methoxypyrimidine-5-carboxylic acid consists of a pyrimidine ring with an amino group at position 2, a methoxy group at position 4, and a carboxylic acid group at position 5. This arrangement imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions and biological interactions.

Recent studies have highlighted the role of this compound in the development of novel therapeutic agents. For instance, researchers have explored its potential as a precursor for creating bioactive molecules targeting specific cellular pathways. The presence of the carboxylic acid group facilitates its use in peptide synthesis and other bioconjugation reactions, further expanding its utility in medicinal chemistry.

In addition to its pharmacological applications, 2-amino-4-methoxypyrimidine-5-carboxylic acid has been investigated for its role in materials science. Its ability to form coordination complexes with metal ions has led to its consideration in the design of new materials for catalysis and sensing applications.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these processes, making large-scale production more feasible.

Moreover, computational studies have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed its potential as a candidate for nonlinear optical materials due to its conjugated π-system and electron-withdrawing groups.

In conclusion, 2-amino-4-methoxypyrimidine-5-carboxylic acid stands out as a valuable compound with diverse applications across multiple disciplines. Its structural features and reactivity make it an essential component in modern chemical research, paving the way for innovative solutions in drug discovery and material development.

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